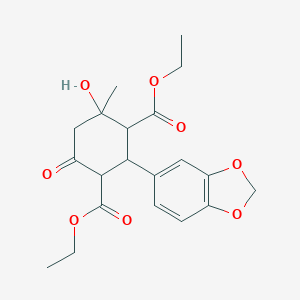
Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate, also known as DBO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBO is a member of the cyclohexane dicarboxylate family and has been found to exhibit a range of biological and physiological effects.
Mecanismo De Acción
The mechanism of action of Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been found to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. Additionally, Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which are involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been found to exhibit a range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. Studies have shown that Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate can reduce oxidative stress and inflammation in cells, which may contribute to its potential therapeutic benefits. Additionally, Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been found to modulate the expression of various genes involved in cellular defense mechanisms, suggesting that it may have broader applications in the field of molecular biology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate in lab experiments is its high purity and stability, which allows for consistent and reproducible results. Additionally, Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to be relatively non-toxic and safe for use in cell culture and animal models. However, one limitation of using Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate in lab experiments is its high cost, which may limit its accessibility for some researchers.
Direcciones Futuras
There are several potential future directions for research involving Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate. One area of interest is its potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate and its potential interactions with other signaling pathways in cells. Finally, there is a need for more research on the safety and toxicity of Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate, particularly in human clinical trials.
Métodos De Síntesis
The synthesis of Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate involves a multi-step process that includes the condensation of 3,4-methylenedioxyphenylacetic acid with diethyl oxalate, followed by the reduction of the intermediate compound and subsequent cyclization. This method has been optimized for high yields and purity, making it a reliable and efficient approach for the synthesis of Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate.
Aplicaciones Científicas De Investigación
Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been found to exhibit a range of biological and physiological effects, making it a promising candidate for various scientific research applications. One of the most significant areas of research involving Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Studies have shown that Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate can inhibit the growth of cancer cells and reduce inflammation in the brain, suggesting that it may have potential as a treatment for these conditions.
Propiedades
Número CAS |
6286-69-7 |
|---|---|
Nombre del producto |
Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
Fórmula molecular |
C20H24O8 |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C20H24O8/c1-4-25-18(22)16-12(21)9-20(3,24)17(19(23)26-5-2)15(16)11-6-7-13-14(8-11)28-10-27-13/h6-8,15-17,24H,4-5,9-10H2,1-3H3 |
Clave InChI |
HSXXKYCRIUTPKT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC3=C(C=C2)OCO3 |
SMILES canónico |
CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC3=C(C=C2)OCO3 |
Otros números CAS |
6286-69-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



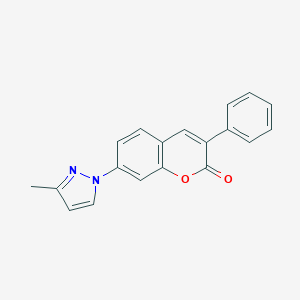
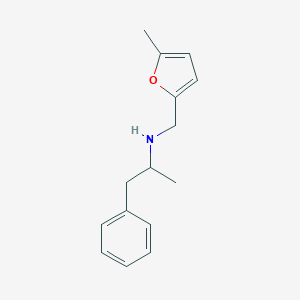
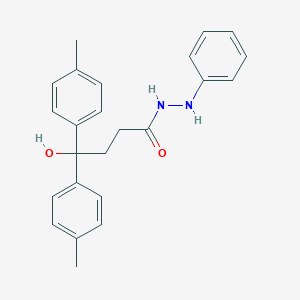

![6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B187486.png)
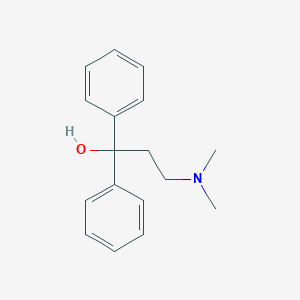
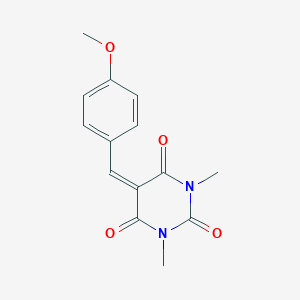
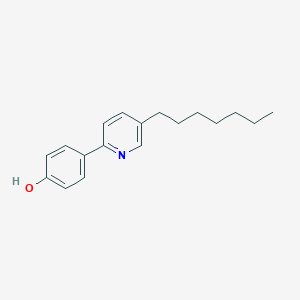
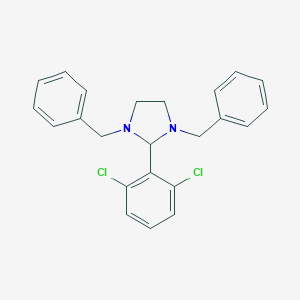
![Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-](/img/structure/B187496.png)
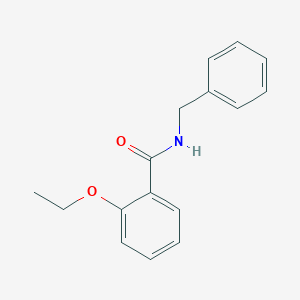
![Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate](/img/structure/B187501.png)
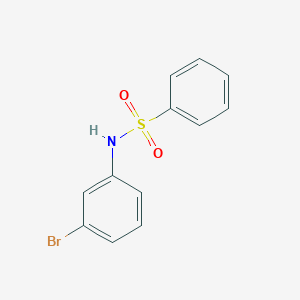
![6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B187503.png)